3-Benzyl-2-chloro-6-methylquinoline
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Overview
Description
3-Benzyl-2-chloro-6-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family It is characterized by the presence of a benzyl group at the third position, a chlorine atom at the second position, and a methyl group at the sixth position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-chloro-6-methylquinoline typically involves multi-step organic reactions. One common method involves the condensation of 2-chloro-6-methylquinoline-3-carbaldehyde with benzylamine under acidic conditions, followed by cyclization and chlorination steps . Another approach includes the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-chloro-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3-benzyl-2-amino-6-methylquinoline or 3-benzyl-2-thio-6-methylquinoline.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
3-Benzyl-2-chloro-6-methylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-2-chloro-6-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Benzyl-2-chloro-6-methylquinoline can be compared with other quinoline derivatives such as:
3-Benzyl-6-bromo-2-methoxyquinoline: Similar structure but with a bromine and methoxy group, showing different biological activities.
2-Phenyl-3-benzoylquinoline: Contains a phenyl and benzoyl group, used in different synthetic applications.
7-Chloroquinoline: Known for its antimalarial properties, highlighting the diverse applications of quinoline derivatives.
Properties
CAS No. |
918518-70-4 |
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Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
3-benzyl-2-chloro-6-methylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-12-7-8-16-14(9-12)11-15(17(18)19-16)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |
InChI Key |
PFGLVOOSOFWWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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